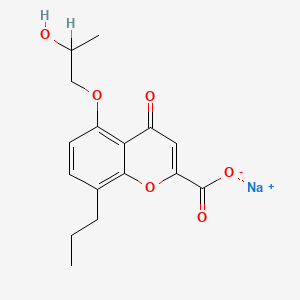
Sodium;5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of FPL-52694 involves several steps, starting with the preparation of the benzopyran core. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the propyl group: This step involves the alkylation of the benzopyran core with a propylating agent.
Addition of the hydroxypropoxyl group: This step involves the reaction of the intermediate with a hydroxypropoxylating agent.
Formation of the carboxylic acid sodium salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form.
Analyse Chemischer Reaktionen
FPL-52694 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: FPL-52694 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: FPL-52694 can be hydrolyzed under acidic or basic conditions to form its corresponding hydrolysis products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the mechanisms of mast cell stabilization and histamine release inhibition.
Biology: FPL-52694 is used in research to understand the role of mast cells in allergic reactions and other inflammatory processes.
Medicine: The compound has potential therapeutic applications in the treatment of allergic conditions, such as asthma and allergic rhinitis, due to its ability to inhibit histamine release.
Wirkmechanismus
The mechanism of action of FPL-52694 involves the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators. The compound binds to specific receptors on the surface of mast cells, inhibiting the degranulation process. This results in a reduction of histamine release and subsequent inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
FPL-52694 is similar to other mast cell stabilizers, such as disodium cromoglycate and ketotifen. it has several unique features:
Oral Activity: Unlike disodium cromoglycate, FPL-52694 is active following oral administration, making it more convenient for therapeutic use.
Mechanism of Action: While the mechanism of action is similar to other mast cell stabilizers, FPL-52694 has been shown to have a more prolonged effect on histamine release inhibition.
Similar compounds include disodium cromoglycate, ketotifen, and nedocromil sodium .
Eigenschaften
Molekularformel |
C16H17NaO6 |
|---|---|
Molekulargewicht |
328.29 g/mol |
IUPAC-Name |
sodium;5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carboxylate |
InChI |
InChI=1S/C16H18O6.Na/c1-3-4-10-5-6-12(21-8-9(2)17)14-11(18)7-13(16(19)20)22-15(10)14;/h5-7,9,17H,3-4,8H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
QSTOKIKCZVNKGI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C(=O)[O-].[Na+] |
Synonyme |
FPL 52694 FPL-52694 FPL-52694, monosodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



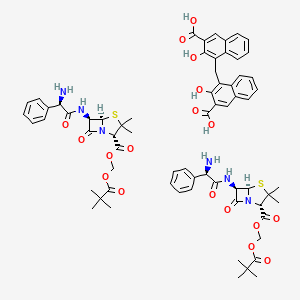


![sodium;4-[2-[(10R,11R,13S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1261964.png)

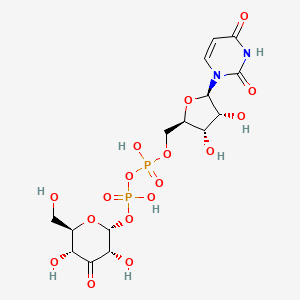
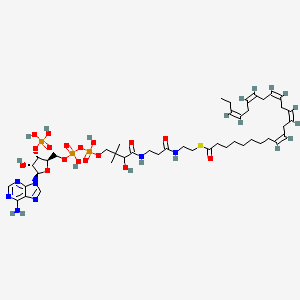
![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)
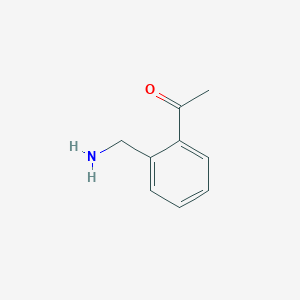

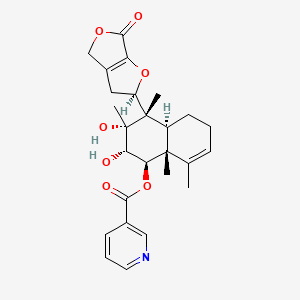
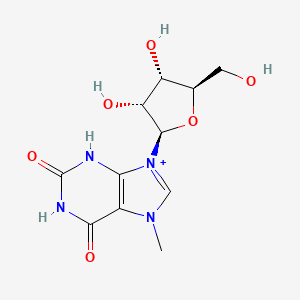

![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)